molecular formula C10H12O3 B12799839 1-Phenoxypropan-2-yl formate CAS No. 6290-19-3

1-Phenoxypropan-2-yl formate

Cat. No.: B12799839
CAS No.: 6290-19-3
M. Wt: 180.20 g/mol
InChI Key: MSMJDVYJWOKLGV-UHFFFAOYSA-N
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Description

1-Phenoxypropan-2-yl formate is an organic compound with the molecular formula C10H12O3. It is a colorless liquid that is used in various chemical applications. This compound is known for its pleasant aromatic odor and is soluble in many organic solvents.

Preparation Methods

1-Phenoxypropan-2-yl formate can be synthesized through the esterification of 1-phenoxypropan-2-ol with formic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:

C9H12O2+HCOOHC10H12O3+H2O\text{C}_9\text{H}_{12}\text{O}_2 + \text{HCOOH} \rightarrow \text{C}_{10}\text{H}_{12}\text{O}_3 + \text{H}_2\text{O} C9​H12​O2​+HCOOH→C10​H12​O3​+H2​O

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-Phenoxypropan-2-yl formate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-phenoxypropan-2-ol and formic acid.

    Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: Reduction reactions can convert it to 1-phenoxypropan-2-ol.

    Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents.

Scientific Research Applications

1-Phenoxypropan-2-yl formate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-phenoxypropan-2-yl formate involves its interaction with specific molecular targets. It can act as a substrate for esterases, which hydrolyze the ester bond to release 1-phenoxypropan-2-ol and formic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

1-Phenoxypropan-2-yl formate can be compared with similar compounds such as:

    1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of a formate group.

    1-Phenoxypropan-2-ol: The alcohol form of the compound, which is a precursor in its synthesis.

    Phenoxyacetic acid: An oxidation product of this compound.

The uniqueness of this compound lies in its specific ester functional group, which imparts distinct chemical reactivity and applications.

Properties

CAS No.

6290-19-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-phenoxypropan-2-yl formate

InChI

InChI=1S/C10H12O3/c1-9(13-8-11)7-12-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

MSMJDVYJWOKLGV-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)OC=O

Origin of Product

United States

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